1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride
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Description
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C7H12ClN3O and its molecular weight is 189.64 g/mol. The purity is usually 95%.
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Mechanism of Action
1,2,4-oxadiazoles are a class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known to exhibit a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
The mode of action of 1,2,4-oxadiazoles often involves interactions with biological targets through hydrogen bonding, as the nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors .
The pharmacokinetics of 1,2,4-oxadiazoles can vary depending on the specific compound and its physicochemical properties. Factors such as solubility, permeability, and metabolic stability can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
The result of action and the specific biochemical pathways affected by 1,2,4-oxadiazoles can also vary widely depending on the specific compound and its target. For example, some 1,2,4-oxadiazoles have been found to have anticancer activity and can induce apoptosis in cancer cells .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the stability and efficacy of 1,2,4-oxadiazoles. For example, certain 1,2,4-oxadiazoles are stable and active under physiological conditions, making them suitable for use as therapeutic agents .
Biochemical Analysis
Biochemical Properties
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, it can bind to specific protein receptors, modulating their activity and influencing cellular signaling pathways. The interactions between this compound and these biomolecules are primarily non-covalent, involving hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cell proliferation . Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound binds to specific biomolecules, such as enzymes and receptors, through non-covalent interactions . By binding to these targets, it can inhibit or activate their activity, leading to downstream effects on cellular functions. For example, the inhibition of cyclooxygenase and lipoxygenase enzymes reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as high temperature or light exposure . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of metabolic enzymes and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can inhibit key metabolic enzymes, such as hexokinase and pyruvate kinase, leading to altered metabolic flux and changes in metabolite levels . Additionally, it can affect the activity of cytochrome P450 enzymes, influencing the metabolism of other compounds and potentially leading to drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments. Additionally, it can bind to plasma proteins, such as albumin, which influences its distribution and bioavailability in the body.
Properties
IUPAC Name |
1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-5-9-6(10-11-5)7(8)3-2-4-7;/h2-4,8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZXCWFMKHBZIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2(CCC2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.